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Compound of Interest

Compound Name: Chloromethanol

Cat. No.: B13452849

Disclaimer: The spectroscopic data presented in this document is for 2-chloroethanol
(CICH2CH20H). Due to the inherent instability of chloromethanol (CH2CIOH), comprehensive
spectroscopic data for this compound is scarce in publicly available literature. 2-Chloroethanol
Is a stable, closely related structural analog, and its analysis provides valuable insights into the
spectroscopic characteristics of a molecule containing both a chlorine atom and a hydroxyl
group on an ethyl backbone.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 2-chloroethanol. It is intended for
researchers, scientists, and professionals in the field of drug development and chemical

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Both 1H and 3C NMR spectra of 2-chloroethanol provide key information about its
molecular framework.

'H NMR Spectroscopy

The *H NMR spectrum of 2-chloroethanol in deuterated chloroform (CDCIs) typically displays
two triplets. The methylene group adjacent to the electronegative chlorine atom is deshielded
and appears further downfield compared to the methylene group adjacent to the hydroxyl
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group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary
depending on concentration and temperature.

] Chemical Shift (d) in o Coupling Constant
Proton Assignment Multiplicity .
ppm (J) in Hz
CI-CH2-CH2-OH ~3.7 Triplet ~6
CI-CHz2-CH2-OH ~3.8 Triplet ~6
CI-CH2-CH2-OH Variable Broad Singlet N/A

13C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum of 2-chloroethanol shows two distinct signals
corresponding to the two carbon atoms in the molecule. The carbon atom bonded to the
chlorine atom is more deshielded and thus has a higher chemical shift.

Carbon Assignment Chemical Shift (d) in ppm (in Cyclohexane)
CI-CH2-CH2-OH ~47.1
CIl-CH2-CH2-OH ~62.8

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-chloroethanol exhibits characteristic absorption bands for the hydroxyl (O-H) and
carbon-chlorine (C-ClI) bonds.
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Vibrational Mode Frequency (cm~1) Intensity
O-H stretch (hydrogen-
3200-3600 Strong, Broad
bonded)
C-H stretch 2850-3000 Medium
C-O stretch 1050-1150 Strong
C-Cl stretch 600-800 Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 2-chloroethanol shows a
molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine
isotopes (3°Cl and 37Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-
containing fragments will appear as a pair of peaks (M* and M+2) separated by two mass

units.
m/z Relative Intensity Proposed Fragment
82 Low [CH23"CICH20H]* (M+2)
80 Low [CH235CICH20H]* (M*)
49 Moderate [CH2CIT*
31 High [CH20H]*

Experimental Protocols
NMR Spectroscopy

A sample of 2-chloroethanol is typically dissolved in a deuterated solvent, such as chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), at a concentration of approximately 5-25 mg/mL.
The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz
instrument. For *H NMR, 16 to 32 scans are typically acquired, while for 13C NMR, several
hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.
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Chemical shifts are referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

IR Spectroscopy

For liquid samples like 2-chloroethanol, an IR spectrum can be obtained by placing a drop of
the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a
solution of the compound in a suitable solvent (e.g., CCls) can be prepared and placed in a
liquid sample cell. The spectrum is then recorded using a Fourier-transform infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1,

Mass Spectrometry

The mass spectrum is typically acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 2-
chloroethanol in a volatile solvent like dichloromethane or methanol is injected into the GC. The
compound is separated from the solvent and then introduced into the ion source of the mass
spectrometer. The molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation. The resulting ions are then separated by a mass
analyzer (e.g., a quadrupole) and detected.

Visualizations
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloroethanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b13452849#spectroscopic-data-of-chloromethanol-
nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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